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Compound of Interest

Compound Name:
5-(4,4,5,5-Tetramethyl-1,3,2-

dioxaborolan-2-YL)indolin-2-one

Cat. No.: B1323471 Get Quote

For researchers, scientists, and drug development professionals, rigorous structural

confirmation of synthesized active pharmaceutical ingredients (APIs) is a critical step in

ensuring product identity, purity, and safety. This guide provides a comparative analysis of key

spectroscopic techniques—Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)

—for the structural elucidation of the antiviral drug oseltamivir. We present supporting

experimental data, detailed protocols, and a comparison with alternative analytical methods.

The molecular integrity of a pharmaceutical product like oseltamivir, a neuraminidase inhibitor

used for the treatment and prophylaxis of influenza, is paramount. Spectroscopic methods

provide the definitive fingerprint of a molecule's structure. NMR spectroscopy maps the carbon-

hydrogen framework, while mass spectrometry provides information on the molecular weight

and fragmentation patterns, offering complementary and confirmatory data.

Performance Comparison: NMR vs. MS for
Oseltamivir
The primary methods for confirming the structure of a newly synthesized batch of oseltamivir

are ¹H NMR, ¹³C NMR, and Electrospray Ionization Mass Spectrometry (ESI-MS). Each

technique provides unique and essential pieces of the structural puzzle.
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Technique Information Provided
Key Performance Metrics
for Oseltamivir

¹H NMR

Provides information on the

number of different types of

protons, their chemical

environment, and connectivity.

Chemical Shift (δ): Unique δ

values for each proton.

Multiplicity: Splitting patterns

(e.g., singlet, doublet, triplet)

reveal adjacent protons.

Integration: Proportional to the

number of protons.

¹³C NMR

Provides information on the

number of different types of

carbon atoms in the molecule.

Chemical Shift (δ): Unique δ

values for each carbon,

indicating its chemical

environment (e.g., C=O, C-O,

C-N, alkyl).

ESI-MS

Determines the molecular

weight of the compound and

provides structural information

through fragmentation

analysis.

Parent Ion (m/z): [M+H]⁺ peak

confirms the molecular mass.

Fragment Ions (m/z):

Characteristic fragments

confirm structural motifs.

Supporting Experimental Data
The following tables summarize the expected quantitative data from NMR and MS analyses of

oseltamivir, providing a benchmark for product confirmation.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for
Oseltamivir
Note: Chemical shifts (δ) are reported in parts per million (ppm) and are referenced to a

residual solvent peak. The data presented is a compilation from typical analyses and may vary

slightly based on solvent and instrument conditions.
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¹H NMR (400 MHz, CDCl₃) ¹³C NMR (100 MHz, CDCl₃)

Chemical Shift (δ) ppm (Multiplicity, Integration,

Assignment)
Chemical Shift (δ) ppm (Assignment)

6.78 (br s, 1H, C=CH) 170.8 (C=O, amide)

5.81 (d, 1H, NH) 166.5 (C=O, ester)

4.25 (m, 1H, O-CH) 138.1 (C=CH)

4.15 (q, 2H, O-CH₂) 128.5 (C=CH)

3.98 (m, 1H, N-CH) 79.2 (O-CH)

3.50 (m, 1H, O-CH) 60.8 (O-CH₂)

2.70 (m, 1H, CH) 52.1 (N-CH)

2.45 (m, 1H, CH₂) 50.4 (N-CH)

2.20 (m, 1H, CH₂) 33.7 (CH)

1.95 (s, 3H, COCH₃) 32.5 (CH₂)

1.50 (m, 4H, 2 x CH₂) 26.4 (CH₂)

1.25 (t, 3H, CH₃) 23.2 (COCH₃)

0.90 (t, 6H, 2 x CH₃) 14.2 (CH₃)

9.7 (CH₃)

Table 2: ESI-MS Data for Oseltamivir
Analysis performed in positive ion mode.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1323471?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Ion Type
m/z (Mass-to-Charge
Ratio)

Interpretation

Parent Ion 313.3

[M+H]⁺, confirms the molecular

weight of oseltamivir (312.4

g/mol ).[1][2][3]

Fragment Ion 208.1
Loss of the pentoxy side chain.

[3]

Fragment Ion 166.1

Further fragmentation,

indicative of the core

cyclohexene structure.[1][2]

Comparison with Alternative Analytical Techniques
While NMR and MS are the gold standards for structural confirmation, other methods can be

used for routine quality control, such as purity assessment and quantification.

Technique Principle Advantages Limitations

HPLC-UV

Separates the

compound from

impurities based on

polarity, with detection

by UV absorbance.

Excellent for purity

analysis and

quantification; widely

available.[4][5][6][7]

Provides no direct

structural information;

requires a reference

standard.

Spectrofluorometry

Measures the

fluorescence of a

derivative of

oseltamivir.

High sensitivity and

selectivity.

Requires

derivatization, which

adds a step to the

workflow and may not

be suitable for all

impurities.

X-ray Crystallography

Determines the

precise three-

dimensional

arrangement of atoms

in a single crystal.

Provides

unambiguous,

absolute structural

confirmation.

Requires a suitable

single crystal, which

can be difficult to

grow.
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Experimental Workflow and Protocols
The general workflow for confirming the structure of a synthesized product like oseltamivir

involves initial purification followed by a suite of spectroscopic analyses.

Logical Workflow for Oseltamivir Structure Confirmation

Synthesis & Purification

Spectroscopic Analysis

Data Analysis & Confirmation

Synthesized Oseltamivir

Purification (e.g., Chromatography)

¹H and ¹³C NMR Spectroscopy Mass Spectrometry (ESI-MS) Alternative Methods (e.g., HPLC-UV)

Compare Data to Reference Spectra/Literature

Structure Confirmed

Match

Structure Not Confirmed / Impurities Detected

Mismatch

Click to download full resolution via product page

Workflow for Oseltamivir Structure Confirmation

Experimental Protocols
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1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to confirm the carbon-hydrogen framework of

oseltamivir.

Instrumentation: 400 MHz (or higher) NMR Spectrometer.

Procedure:

Sample Preparation: Dissolve approximately 5-10 mg of the purified oseltamivir sample in

~0.6 mL of deuterated chloroform (CDCl₃) or other suitable deuterated solvent in a clean,

dry NMR tube.

¹H NMR Acquisition:

Tune and shim the spectrometer for the sample.

Acquire a one-pulse ¹H spectrum with a 90° pulse angle.

Set a spectral width of approximately 12 ppm, centered around 5 ppm.

Use a relaxation delay of at least 2 seconds.

Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise

ratio.

Process the data with Fourier transformation, phase correction, and baseline correction.

Calibrate the chemical shift scale to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

Integrate the peaks to determine the relative number of protons.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C spectrum.

Set a spectral width of approximately 220 ppm, centered around 100 ppm.

Use a relaxation delay of 2-5 seconds.
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Acquire a larger number of scans (typically 1024 or more) due to the lower natural

abundance and sensitivity of the ¹³C nucleus.

Process the data similarly to the ¹H spectrum and reference it to the solvent peak (e.g.,

CDCl₃ at 77.16 ppm).

2. Electrospray Ionization Mass Spectrometry (ESI-MS)

Objective: To confirm the molecular weight and key structural fragments of oseltamivir.

Instrumentation: A mass spectrometer equipped with an electrospray ionization source (e.g.,

a quadrupole or time-of-flight analyzer).

Procedure:

Sample Preparation: Prepare a dilute solution of the oseltamivir sample (~10 µg/mL) in a

suitable solvent system, typically a mixture of acetonitrile and water with 0.1% formic acid

to promote protonation.

Infusion and Ionization: Infuse the sample solution directly into the ESI source at a low

flow rate (e.g., 5-10 µL/min).

MS Acquisition (Full Scan):

Operate the ESI source in positive ion mode.

Set the mass range to scan from m/z 50 to 500 to observe the protonated molecular ion

[M+H]⁺.[3]

Optimize source parameters (e.g., capillary voltage, cone voltage, source temperature)

to maximize the signal of the parent ion.

MS/MS Acquisition (Fragmentation Analysis):

Select the [M+H]⁺ ion (m/z 313.3) as the precursor ion for fragmentation.

Apply collision-induced dissociation (CID) with an inert gas (e.g., argon) to generate

product ions.
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Acquire the product ion spectrum to observe the characteristic fragments.

Data Analysis: Compare the observed m/z values of the parent and fragment ions with the

expected values based on the structure of oseltamivir.

By employing this combination of powerful analytical techniques and comparing the resulting

data to established values, researchers can confidently confirm the structure of synthesized

oseltamivir, ensuring the integrity of the product for further development and application.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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